

# Application Notes: 2-Cyanoimino-1,3-thiazolidine in Drug Discovery

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## Compound of Interest

Compound Name: 2-Cyanoimino-1,3-thiazolidine

Cat. No.: B1274029

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## Introduction

The **2-cyanoimino-1,3-thiazolidine** (CIT) core is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. While not a therapeutic agent itself, it serves as a crucial synthon and key building block in the preparation of a wide range of biologically active molecules, including pharmaceuticals and crop protection agents.<sup>[1]</sup> The thiazolidine ring system is a "privileged" scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities such as anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.<sup>[2][3]</sup> The CIT scaffold provides a versatile platform for chemical modification, allowing for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

## Physicochemical Properties

The fundamental properties of the **2-cyanoimino-1,3-thiazolidine** scaffold are summarized below. These characteristics are essential for its handling, reaction setup, and for computational studies in drug design.

Property	Value	Reference
CAS Number	26364-65-8	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> S	<a href="#">[4]</a>
Molecular Weight	127.17 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[6]</a>
Melting Point	156-157 °C	<a href="#">[6]</a>
Boiling Point (Predicted)	227.6 ± 23.0 °C	<a href="#">[6]</a>
Density (Predicted)	1.43 ± 0.1 g/cm <sup>3</sup>	<a href="#">[6]</a>
LogP (at 20°C, pH 4-9)	-0.143 to -0.041	<a href="#">[6]</a>
Storage Temperature	2-8 °C, Sealed in dry conditions	<a href="#">[5]</a> <a href="#">[6]</a>

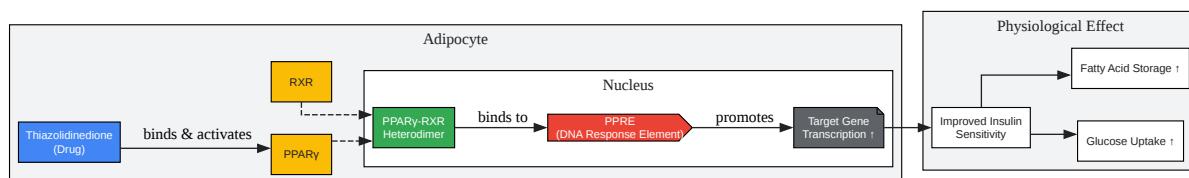
## Role in Drug Design and Medicinal Chemistry

The CIT scaffold is a versatile starting point for creating more complex molecules. Its importance lies in its ability to be readily synthesized and subsequently modified.

- As a Key Intermediate: CIT is a precursor for more complex heterocyclic systems. For example, the thiazolidine ring is a core component of the "glitazone" class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone), which are known to be agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR).[\[7\]](#)[\[8\]](#)
- Scaffold for Derivatization: The structure of CIT allows for chemical modifications at several positions, enabling the synthesis of diverse compound libraries. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new class of compounds.
- Bioisosteric Replacement: The thiazolidine ring can be used as a bioisostere for other five-membered heterocyclic rings to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while retaining biological activity.

## Example Signaling Pathway: PPARy Activation

Derivatives of the related thiazolidinedione scaffold are classic examples of PPARy agonists. This pathway is a relevant example for drug design efforts originating from a thiazolidine-based core. Activation of PPARy leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[8][9][10]



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Caption: PPARy signaling pathway activated by thiazolidinedione drugs.

## Protocols

### Protocol 1: Synthesis of 2-Cyanoimino-1,3-thiazolidine (CIT)

This protocol describes a general method for synthesizing CIT via the cyclization reaction between dimethyl N-cyanoiminodithiocarbonate and 2-aminoethanethiol hydrochloride, based on established procedures.[11][12]

Materials:

- Dimethyl N-cyanoiminodithiocarbonate
- 2-aminoethanethiol hydrochloride
- Sodium hydroxide (NaOH)

- Deionized water
- 36% (w/w) Hydrochloric acid (HCl)
- Methanol or Ethanol (for washing, optional)
- Four-necked flask (300 mL) equipped with a thermometer, mechanical stirrer, and dropping funnel
- Ice bath
- Buchner funnel and vacuum flask

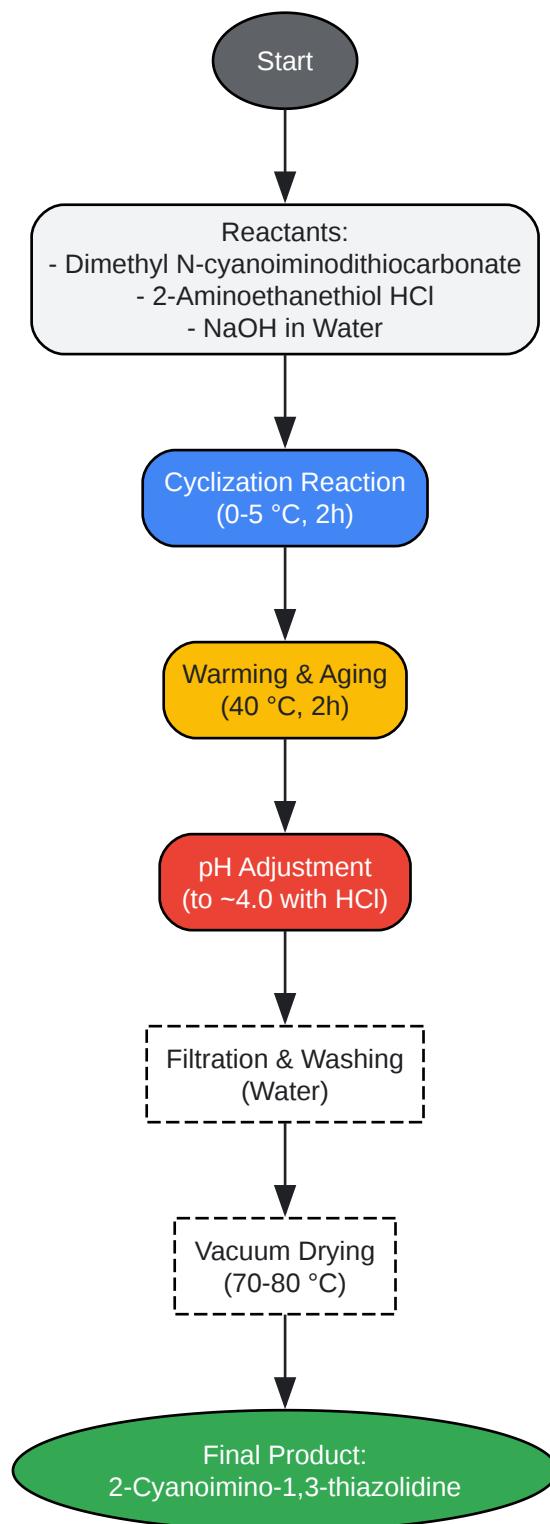
Procedure:

- Prepare Base Solution: In the four-necked flask, dissolve sodium hydroxide (e.g., 11.2 g, 0.28 mol) in deionized water (e.g., 150 g) while cooling in an ice bath and stirring.[12]
- Add Amine Salt: Once the NaOH is dissolved, add 2-aminoethanethiol hydrochloride (e.g., 28.8 g, 0.25 mol) to the solution and continue stirring until it is fully dissolved. Cool the reaction mixture to 0°C.[12]
- Add Dithiocarbonate: Gradually add dimethyl N-cyanoiminodithiocarbonate (e.g., 36.9 g, 0.25 mol) to the cooled mixture. Maintain the internal temperature at or below 5°C during the addition.[12]
- Reaction: Allow the mixture to react for 2 hours, ensuring the temperature remains at 5°C or below.[12]
- Warming and Aging: After the initial reaction, warm the mixture to 20°C. Then, heat further to 40°C and allow it to "age" (stir) for an additional 2 hours.[12]
- Precipitation: Cool the reaction mixture back down to approximately 20°C.[12]
- pH Adjustment: Carefully adjust the pH of the mixture to ~4.0 using a 36% aqueous HCl solution to precipitate the product.[12]
- Isolation: Filter the resulting solid precipitate using a Buchner funnel under vacuum.[11][12]

- **Washing:** Wash the collected crystals with deionized water (e.g., 200 g) to remove residual salts and impurities. An optional wash with cold methanol or ethanol can be performed.[11][12]
- **Drying:** Dry the wet crystals under vacuum at 70-80°C for 5-8 hours to obtain the final product, **2-cyanoimino-1,3-thiazolidine**.[11][13]

**Expected Results:** This procedure can yield high-purity CIT (>99%) with reported yields ranging from 70% to 90%. [11][13] Purity can be confirmed by HPLC analysis.[11]

## Synthetic Workflow Diagram

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Caption: General workflow for the synthesis of **2-cyanoimino-1,3-thiazolidine**.

## Protocol 2: General Procedure for Derivatization at the 5-Position

A common modification of thiazolidinone-type scaffolds is the Knoevenagel condensation to introduce substituents at the 5-position, creating 5-arylidene derivatives. This protocol is a representative example of how the broader thiazolidin-4-one scaffold (a related structure) is typically derivatized.

### Materials:

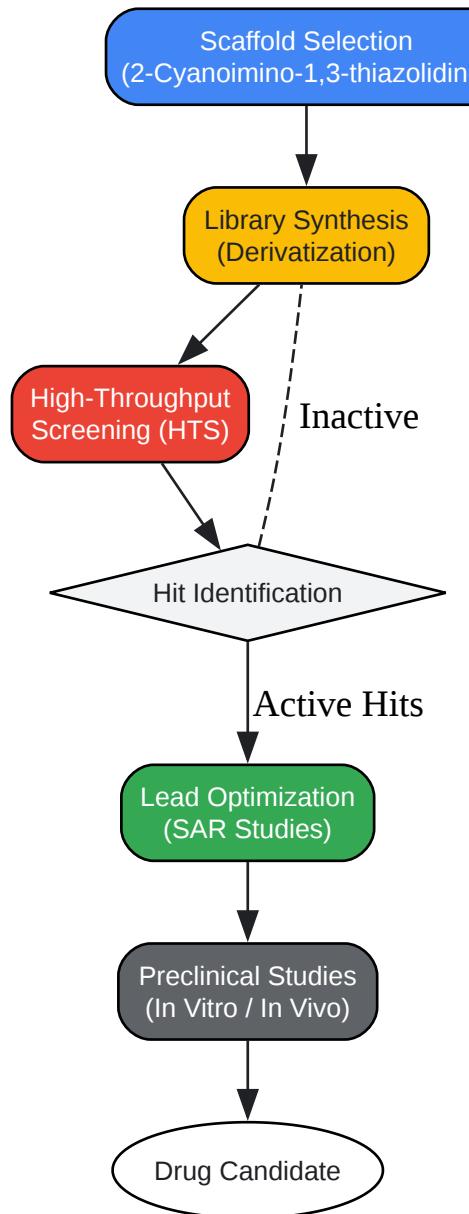
- A 4-thiazolidinone derivative
- Aromatic aldehyde (e.g., benzaldehyde)
- Piperidine or Triethylamine (as a basic catalyst)
- Ethanol or Glacial Acetic Acid (as solvent)
- Reflux condenser and heating mantle

### Procedure:

- Setup: In a round-bottom flask, dissolve the 4-thiazolidinone derivative (1 equivalent) and the selected aromatic aldehyde (1-1.2 equivalents) in a suitable solvent like ethanol.
- Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 2-3 drops).
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours.
- Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to

achieve high purity.

## Drug Discovery Workflow Using the CIT Scaffold



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Caption: Logical workflow for drug discovery using the CIT scaffold.

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